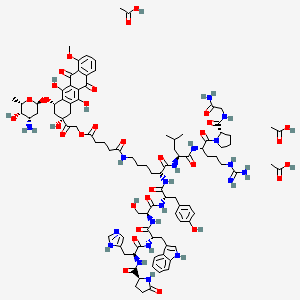

![molecular formula C28H46N2O26S B10860000 (3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10860000.png)

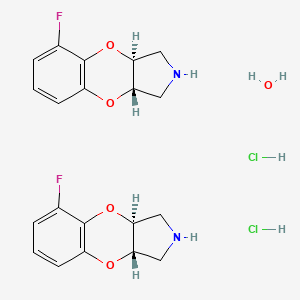

(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Roneparstat ist ein Heparanase-Inhibitor, der aufgrund seiner potenziellen therapeutischen Anwendungen in der wissenschaftlichen Gemeinschaft große Aufmerksamkeit erregt hat. Es handelt sich um ein 15–25 kDa N-acetyliertes und glykolgespaltenes Heparin, was es zu einem der potentesten und am weitesten untersuchten Inhibitoren der Heparanase macht . Heparanase ist ein Enzym, das Heparansulfatketten spaltet, die an verschiedenen biologischen Prozessen wie Entzündung, Wundheilung und Tumorinvasion beteiligt sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Roneparstat wird durch einen Prozess synthetisiert, der die Glykolspaltung von nichtsulfatierten Hexuronsäuren beinhaltet, die in vollständig N-acetyliertem Heparin vorhanden sind . Dieser Prozess führt biologisch funktionelle Gruppen ein, ohne das natürliche Heparin-basierte Gerüst zu verändern . Der Syntheseweg beinhaltet typischerweise eine einfache Oxidations-Reduktions-(Redox-)Reaktion, die die gerinnungshemmenden Eigenschaften der Verbindung deutlich reduziert und gleichzeitig ihre Heparanase-inhibitorische Aktivität verstärkt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Roneparstat beinhaltet die großtechnische Anwendung des oben genannten Synthesewegs. Der Prozess ist optimiert, um eine Chargen-zu-Chargen-Konsistenz des Molekulargewichts des Endprodukts zu gewährleisten . Die Produktionsmethoden sind so konzipiert, dass die hohe Potenz von Roneparstat als Heparanase-Inhibitor erhalten bleibt, mit einem IC50-Wert von etwa 3 nM .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Roneparstat is synthesized through a process that involves the glycol splitting of nonsulfated hexuronic acids present in fully N-acetylated heparin . This process introduces biologically functional groups without altering the natural heparin-based scaffold . The synthetic route typically involves a simple oxidation-reduction (redox) reaction, which significantly reduces the anticoagulant properties of the compound while enhancing its heparanase inhibitory activity .

Industrial Production Methods: The industrial production of Roneparstat involves the large-scale application of the aforementioned synthetic route. The process is optimized to ensure batch-to-batch consistency in the molecular weight of the final product . The production methods are designed to maintain the high potency of Roneparstat as a heparanase inhibitor, with an IC50 value of approximately 3 nM .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Roneparstat unterliegt während seiner Synthese hauptsächlich Oxidations-Reduktionsreaktionen . Diese Reaktionen sind entscheidend für die Einführung funktioneller Gruppen, die seine biologische Aktivität verbessern. Zusätzlich interagiert Roneparstat über komplexe Bindungsmechanismen mit Heparanase, die die Rekrutierung einer oder mehrerer Roneparstat-Ketten in Abhängigkeit von seiner Konzentration beinhalten können .

Häufige Reagenzien und Bedingungen: Die Synthese von Roneparstat beinhaltet die Verwendung von Reagenzien, die die Glykolspaltung und N-Acetylierung erleichtern .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Synthese von Roneparstat entsteht, ist ein Heparanase-Inhibitor mit deutlich reduzierten gerinnungshemmenden Eigenschaften . Dieses Produkt behält die strukturellen Merkmale von Heparin bei, weist aber eine verstärkte biologische Aktivität gegen Heparanase auf .

Wissenschaftliche Forschungsanwendungen

Roneparstat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In präklinischen und klinischen Studien hat Roneparstat eine signifikante Antitumoraktivität gezeigt, insbesondere beim multiplen Myelom . Es hat auch Potenzial gezeigt, andere Krebsarten und nicht-onkologische Erkrankungen wie Entzündungen und Fibrose zu behandeln .

Neben seinen therapeutischen Anwendungen wurde Roneparstat verwendet, um die Rolle der Heparanase in verschiedenen biologischen Prozessen zu untersuchen . Durch die Hemmung der Heparanase hilft Roneparstat, die Rolle des Enzyms bei der Umgestaltung der extrazellulären Matrix, der Zellinvasion und der Tumormetastasierung zu klären . Dies macht es zu einem wertvollen Werkzeug für Forscher, die die molekularen Mechanismen untersuchen, die diesen Prozessen zugrunde liegen.

Wirkmechanismus

Roneparstat entfaltet seine Wirkung durch Hemmung der Aktivität der Heparanase, einem Enzym, das Heparansulfatketten spaltet . Die Heparanase-Aktivität beeinflusst die Zellsignalisierung, die Genexpression und die Umgestaltung der extrazellulären Matrix innerhalb des Tumor-Mikromilieus . Durch die Hemmung der Heparanase reduziert Roneparstat die Angiogenese, das Tumorwachstum und die Metastasierung . Es verringert auch die Expression von Wachstumsfaktoren wie dem Hepatozyten-Wachstumsfaktor, dem vaskulären endothelialen Wachstumsfaktor und der Matrix-Metalloproteinase-9 .

Wirkmechanismus

Roneparstat exerts its effects by inhibiting the activity of heparanase, an enzyme that cleaves heparan sulfate chains . Heparanase activity impacts cell signaling, gene expression, and extracellular matrix remodeling within the tumor microenvironment . By inhibiting heparanase, Roneparstat reduces angiogenesis, tumor growth, and metastasis . It also diminishes the expression of growth factors such as hepatocyte growth factor, vascular endothelial growth factor, and matrix metalloproteinase-9 .

Vergleich Mit ähnlichen Verbindungen

Roneparstat ist unter den Heparanase-Inhibitoren aufgrund seines spezifischen Synthesewegs und seiner reduzierten gerinnungshemmenden Eigenschaften einzigartig . Zu ähnlichen Verbindungen gehören PI-88, PG545 und M402, die ebenfalls Antitumoraktivitäten aufweisen und in klinischen Studien für verschiedene Krebsarten untersucht werden . Der einzigartige Glykolspaltungsprozess und die N-Acetylierung von Roneparstat machen es besonders potent und effektiv als Heparanase-Inhibitor .

Eigenschaften

Molekularformel |

C28H46N2O26S |

|---|---|

Molekulargewicht |

858.7 g/mol |

IUPAC-Name |

(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H46N2O26S/c1-7(35)29-13-16(39)15(38)9(3-31)49-27(13)54-21-18(41)22(56-57(46,47)48)28(55-23(21)25(44)45)53-19-10(4-32)50-26(14(17(19)40)30-8(2)36)51-11(5-33)20(24(42)43)52-12(37)6-34/h9-23,26-28,31-34,37-41H,3-6H2,1-2H3,(H,29,35)(H,30,36)(H,42,43)(H,44,45)(H,46,47,48)/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+,19-,20?,21+,22-,23?,26-,27-,28-/m1/s1 |

InChI-Schlüssel |

YUQCJZVVMQZBFE-JPUFUMQZSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](OC2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H](CO)C(C(=O)O)O[C@@H](CO)O)CO)OS(=O)(=O)O)O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3O)NC(=O)C)OC(CO)C(C(=O)O)OC(CO)O)CO)OS(=O)(=O)O)O)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

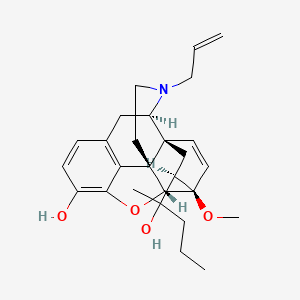

![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)

![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)